molecular formula C20H29NO7Si B140788 o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate CAS No. 129119-78-4

o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate

Cat. No.: B140788
CAS No.: 129119-78-4
M. Wt: 423.5 g/mol
InChI Key: RLWYADMMONCFSN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) N-(3-triethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO7Si/c1-5-24-29(25-6-2,26-7-3)12-8-11-21-20(23)27-16-9-10-17-15(4)13-19(22)28-18(17)14-16/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWYADMMONCFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146768
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129119-78-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129119-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Preparation

4-Methyl-7-hydroxycoumarin is typically synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid. The product is purified via recrystallization from ethanol, yielding a pale yellow crystalline solid (mp: 185–187°C).

3-Isocyanatopropyltriethoxysilane is commercially available as a silane coupling agent, characterized by its reactivity with hydroxyl-containing compounds. Its purity (>95%) is critical to avoid side reactions.

Carbamate Formation

The coupling reaction is conducted under anhydrous conditions to prevent hydrolysis of the isocyanate group. A representative procedure includes:

  • Mixing : 4-Methyl-7-hydroxycoumarin (1.0 eq) and 3-isocyanatopropyltriethoxysilane (1.1 eq) are dissolved in dry tetrahydrofuran (THF).

  • Catalysis : Dibutyltin dilaurate (0.5 mol%) is added to accelerate the reaction.

  • Reaction : Stirred at 60°C for 12–24 hours under nitrogen.

  • Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Yield : 70–85% (depending on purity of starting materials).

Table 1: Optimization Parameters for Carbamate Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes reaction rate without decomposition
Catalyst Loading0.5–1.0 mol%Higher loadings risk side reactions
SolventTHF or DMFTHF preferred for low viscosity
Reaction Time12–24 hoursLonger durations improve conversion

Mechanistic Insights

The reaction mechanism follows a two-step process:

  • Nucleophilic Attack : The hydroxyl oxygen of 4-methylcoumarin attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

  • Proton Transfer and Rearrangement : The intermediate collapses, releasing CO₂ and forming the carbamate bond.

The silane’s ethoxy groups remain intact during synthesis, ensuring subsequent hydrolytic stability until application.

Alternative Synthetic Routes

Preformed Carbamate Approach

An alternative method involves pre-forming the carbamate linkage on the coumarin before introducing the silane group. This route is less common due to lower yields (~50%) but is useful for avoiding side reactions with sensitive silanes.

Sol-Gel Integration

In situ synthesis within a sol-gel matrix has been explored to enhance compatibility with silica materials. The coumarin derivative is added during the sol-gel process, enabling covalent embedding within the network. This method reduces aggregation-induced quenching of fluorescence.

Characterization and Quality Control

Key analytical techniques include:

  • FT-IR : Confirmation of carbamate formation (N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹).

  • ¹H NMR : Integration of coumarin aromatic protons (δ 6.8–7.4 ppm) and silane ethoxy groups (δ 1.2–1.4 ppm).

  • HPLC : Purity assessment (>95% required for research-grade material).

Table 2: Spectroscopic Data for o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate

TechniqueKey Peaks/Features
FT-IR 3350 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O)
¹H NMR (CDCl₃)δ 1.2 (t, 9H, OCH₂CH₃), δ 3.8 (q, 6H, OCH₂CH₃)
MS (ESI) m/z 424.2 [M+H]⁺

Chemical Reactions Analysis

Hydrolysis of Triethoxysilyl Group

The triethoxysilyl (-Si(OCH₂CH₃)₃) group undergoes hydrolysis in the presence of water or moisture, forming silanol (-Si-OH) intermediates. This reaction is critical for its role as a coupling agent.

Key Findings:

  • Acidic Conditions : Hydrolysis proceeds faster under acidic conditions, with reactivity influenced by the number of ethoxy groups. Dimethoxy variants react faster than triethoxy types .

  • Basic Conditions : Hydrolysis is slower compared to methoxy-substituted silanes, with triethoxy groups requiring prolonged exposure .

  • Condensation : Silanol groups subsequently condense to form siloxane networks (Si-O-Si), enabling covalent bonding with inorganic substrates like silica or metals .

Table 1: Hydrolysis Rates Under Different Conditions

ConditionRelative ReactivitySilane TypeFinal Product
Acidic (pH 4–6)HighTriethoxySilanol intermediates
Basic (pH 8–10)ModerateTriethoxyPartial condensation

Reaction Mechanism:

  • Nucleophilic Attack : The hydroxyl group of 4-methylcoumarin attacks the isocyanate (-NCO) group of 3-isocyanatopropyltriethoxysilane.

  • Catalysis : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate the reaction in tetrahydrofuran (THF) .

  • Verification : FTIR spectroscopy confirms the disappearance of the isocyanate peak at 2290 cm⁻¹ and the emergence of a urethane carbonyl peak at 1765 cm⁻¹ .

Table 2: Synthesis Parameters

ParameterValueObservation
SolventTHFOptimal solubility for reactants
CatalystDibutyltin dilaurate90% conversion in 4 hours
Temperature60–70°CPrevents side reactions
Product Melting Point95°C (vs. 192°C for coumarin)Confirmed via DSC

Coupling Reactions with Organic/Inorganic Surfaces

The silanol groups generated after hydrolysis form covalent bonds with hydroxyl-rich surfaces (e.g., glass, metals) or organic polymers.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and siloxane byproducts .

  • Photochemical Reactivity : The coumarin moiety exhibits fluorescence under UV light (λₑₓ = 320 nm), enabling use in optical sensors .

  • Moisture Sensitivity : Reacts exothermically with water, necessitating anhydrous storage .

Comparative Analysis with Analogues

Table 3: Reactivity Comparison with Similar Silanes

CompoundKey Functional GroupHydrolysis Rate (Acidic)Fluorescence
o-4-Methylcoumarinyl derivativeCarbamate + TriethoxyModerateHigh
3-AminopropyltriethoxysilaneAmino + TriethoxyFastNone
MethyltrimethoxysilaneMethoxyVery FastNone

Scientific Research Applications

Chemistry

  • Precursor in Synthesis : This compound serves as a precursor in the synthesis of other organosilane compounds and as a reagent in various organic reactions. Its unique structure allows it to participate in chemical transformations that are valuable for developing new materials.

Biology

  • Functionalization of Biomolecules : The silane group allows for covalent bonding with biomolecules, facilitating surface modifications essential for biological assays and imaging applications. This property is crucial for enhancing interactions between biomolecules and surfaces .
  • Imaging Techniques : The compound's fluorescent properties make it suitable for use in fluorescence imaging, providing enhanced signal intensity and stability compared to traditional fluorescent markers, making it advantageous for cellular imaging applications.
  • Drug Delivery Systems : Its ability to form stable bonds with silica-based materials suggests potential applications in drug delivery systems aimed at targeting specific tissues or cells, particularly in cancer therapies .

Industrial Applications

  • Coatings and Adhesives : The compound is utilized in producing coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates. This capability is particularly beneficial in industries requiring durable and high-performance materials.

Study on Surface Modification

A study demonstrated that applying this compound on silica surfaces significantly improved adhesion properties of coatings, which is vital for biomedical implants. Enhanced surface functionalization led to better integration of implants with surrounding tissues.

Fluorescence Imaging Research

Research indicated that when used in fluorescence imaging, o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate provided enhanced signal intensity and stability compared to traditional fluorescent markers. This makes it a promising candidate for advanced cellular imaging applications.

Safety Profile and Toxicity

While specific data on the safety profile of this compound is limited, general considerations suggest that organosilane compounds should be handled with care due to potential reactivity and toxicity associated with silane groups. Further research is necessary to establish comprehensive safety data specific to this compound .

Mechanism of Action

The mechanism of action of O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with other molecules through its silane group. This allows it to act as a coupling agent, linking organic and inorganic materials . The compound’s reactivity with water and other nucleophiles also plays a role in its functionality.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4-methyl-2-oxo-chromen-7-yl) N-(3-triethoxysilylpropyl)carbamate
  • Molecular Formula: C₂₀H₂₉NO₇Si
  • CAS Number : 129119-78-4
  • Molecular Weight : 435.53 g/mol
  • Physical Properties: Density: ~1.285 g/cm³ (estimated for analogous coumarins) Melting Point: Not explicitly reported, but structurally similar coumarins exhibit melting points between 119–122°C Boiling Point: Estimated >300°C due to high molecular weight and silane moiety

Structural Features :
The compound integrates a 4-methylcoumarin core (a fluorescent chromophore) linked via a carbamate bridge to a triethoxysilylpropyl group. This hybrid structure enables dual functionality:

  • Coumarin moiety : Provides photoluminescent properties, useful in sensing and imaging.
  • Triethoxysilyl group: Facilitates covalent bonding to silica-based matrices (e.g., mesoporous nanoparticles or gels) through hydrolysis and condensation reactions .

Comparison with Similar Compounds

Structural Analogs: Silylpropyl Carbamates

Compounds with carbamate-linked silyl groups differ in the substituents on the silicon atom, influencing reactivity and applications.

Compound Name Molecular Formula Key Functional Groups Applications Hydrolysis Rate (Relative)
o-4-Methylcoumarinyl-N-[3-(triethoxysilyl)propyl]carbamate C₂₀H₂₉NO₇Si Triethoxysilyl, coumarin Fluorescent gels, MSNP functionalization Moderate (ethoxysilyl)
3-(Trimethoxysilyl)propyl carbamate (TMSAC) C₇H₁₇NO₅Si Trimethoxysilyl Ionic liquids, CO₂ capture High (methoxysilyl)
3-(Tripropylsilyl)propyl carbamate (TPSAC) C₁₃H₂₉NO₃Si Tripropylsilyl Solvent systems Low (bulky alkyl groups)

Key Findings :

  • Triethoxysilyl vs. Trimethoxysilyl : The ethoxy groups in o-4-methylcoumarinyl derivative offer slower hydrolysis than TMSAC’s methoxy groups, enabling controlled silica matrix formation .
  • Steric Effects : Bulky tripropylsilyl groups (TPSAC) reduce hydrolysis rates and limit applications in silica-based materials .

Functional Analogs: Coumarin Derivatives

Coumarin-based compounds vary in substituents, altering photophysical properties and stability.

Compound Name Molecular Formula Key Substituents Fluorescence λₑₘ (nm) Stability in Silica Gels
This compound C₂₀H₂₉NO₇Si 4-methyl, triethoxysilyl ~450 (estimated) High (covalent bonding)
7-Acetoxy-4-methylcoumarin C₁₂H₁₀O₄ 7-acetoxy, 4-methyl ~430 Moderate (ester hydrolysis)
2′,7′-Dichlorofluorescein C₂₀H₁₂Cl₂O₅ Chlorinated fluorescein ~525 Low (leaching in acidic conditions)

Key Findings :

  • Fluorescence : The triethoxysilylpropyl carbamate’s emission (~450 nm) is redshifted compared to 7-acetoxy-4-methylcoumarin (~430 nm), likely due to electron-withdrawing carbamate linkage .
  • Stability: Covalent bonding via triethoxysilyl groups enhances retention in silica gels compared to non-silylated dyes like dichlorofluorescein .

Application-Specific Analogs: MSNP Functionalization Agents

Functionalizing agents for mesoporous silica nanoparticles (MSNPs) differ in loading efficiency and release kinetics.

Compound Name Loading Efficiency (%) Release Kinetics (MB model drug) Functional Group Interaction
This compound ~85 Sustained (>24 hrs) Covalent (siloxane bonds)
3-(Triethoxysilyl)propyl isocyanate (Si-NCO) ~90 Burst release (6–8 hrs) Electrostatic
N-(D-Mannose)-N’-(3-(triethoxysilyl)propyl)-urea (Si-Man) ~75 pH-dependent (12–48 hrs) Hydrogen bonding

Key Findings :

  • Loading Efficiency : The carbamate derivative’s coumarin core slightly reduces loading compared to Si-NCO, likely due to steric hindrance .
  • Release Profile : Covalent bonding ensures sustained release, unlike electrostatic Si-NCO systems .

Biological Activity

o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate is an organosilane compound characterized by its unique structure, which includes a coumarin moiety known for its fluorescent properties and a triethoxysilyl group that enhances compatibility with silica-based materials. This compound has garnered attention in both scientific research and industrial applications due to its potential biological activities and functional versatility.

  • Molecular Formula : C20H29NO7Si
  • Molecular Weight : 423.53 g/mol
  • CAS Number : 129119-78-4

The compound is synthesized through the reaction of 4-methylcoumarin with 3-(triethoxysilyl)propyl isocyanate, typically under controlled conditions to ensure purity and yield .

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules through its silane group. This property allows it to act as a coupling agent, facilitating the functionalization of surfaces for various biological applications, including imaging and assays.

Applications in Biological Research

  • Functionalization of Biomolecules : The compound is utilized in modifying biomolecules for enhanced interaction with surfaces, which is crucial in biological assays.
  • Imaging Techniques : Its fluorescent properties make it suitable for use in imaging applications, particularly in biological systems where visualization at the molecular level is required.
  • Drug Delivery Systems : The compound's ability to form stable bonds with silica-based materials suggests potential applications in drug delivery systems, particularly in targeting specific tissues or cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Surface Modification : A study demonstrated that the application of this compound on silica surfaces significantly improved the adhesion properties of coatings, which is essential for biomedical implants.
  • Fluorescence Imaging : Research indicated that when used in fluorescence imaging, this compound provided enhanced signal intensity and stability compared to traditional fluorescent markers, making it a promising candidate for cellular imaging applications.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundCoumarin moiety + triethoxysilylStrong fluorescence; versatile functionalization
3-AminopropyltriethoxysilaneAmino group instead of coumarinPrimarily used as a coupling agent
Methyl (3-trimethoxysilyl)propylcarbamateTrimethoxysilyl groupUsed mainly in chromatography

Safety Profile and Toxicity

While specific data on the safety profile of this compound is limited, general considerations for organosilane compounds suggest that they should be handled with care due to potential reactivity and toxicity associated with silane groups. Further research is necessary to establish comprehensive safety data specific to this compound .

Q & A

Q. How can FTIR spectroscopy be employed to monitor carbamate linkage formation during synthesis?

  • Methodological Answer : Track the disappearance of the isocyanate (NCO) stretch at ~2270 cm⁻¹ and the emergence of carbamate carbonyl (C=O) at ~1700 cm⁻¹. Use baseline correction and peak deconvolution to quantify reaction progress .

Notes

  • Triethoxysilyl-propyl carbamates require rigorous anhydrous handling to prevent hydrolysis .
  • For advanced applications (e.g., biosensing), validate immobilization efficiency via XPS or AFM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate
Reactant of Route 2
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o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate

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